molecular formula C14H10O3 B3125633 Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester CAS No. 32730-06-6

Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester

Cat. No. B3125633
CAS RN: 32730-06-6
M. Wt: 226.23 g/mol
InChI Key: JKFZKJRWDIOSFR-UHFFFAOYSA-N
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Description

“Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester” is a chemical compound. It is a derivative of naphthofuran . Naphthofurans have attracted widespread interest due to their presence in natural products and their biological and pharmacological activities .


Synthesis Analysis

The synthesis of naphthofuran derivatives has been reported in several studies . For instance, one method involves the reaction of 1-naphthol with paraformaldehyde in the presence of magnesium chloride (MgCl2) and triethylamine as the base to give 1-hydroxy . This is then acetylated using acetic anhydride to give 2-acetyloxynaphthalene-1-carbonitrile .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Ethyl naphtho[2,1-b]furan-2-carboxylate , a related compound, was used in the synthesis of pyrazole derivatives . These derivatives were evaluated for their antimicrobial activity, as well as for other potential health benefits like anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008).

Chemical Synthesis and Reactivity Studies

  • The compound's derivatives, 4,5-Dihydro-3H-naphtho[1,8-bc]furans , were synthesized and their reactions with various substituents were studied. This work provides insights into the chemical behavior of this compound's derivatives under different conditions (Horaguchi et al., 1986).

Synthesis and Activity of Oxadiazoles

  • Another study focused on the synthesis of oxadiazoles linked to Naphtho[2,1-b]furan. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, showcasing the compound's utility in developing new chemical entities with potential health applications (Ravindra et al., 2006).

Synthesis of Deoxyfrenolicin

  • In a different context, the compound was used in the synthesis of deoxyfrenolicin , a natural product. This study highlights its role in complex natural product synthesis, which can have implications in drug discovery and development (Brimble & Lynds, 1994).

Novel Syntheses and Antimicrobial Studies

  • Various studies have explored novel synthetic routes using this compound or its derivatives, leading to new chemical structures. These studies often include evaluations of antimicrobial activity, which is a common theme in the research involving this compound (Devi et al., 2010).

Structural and Biological Evaluations

  • The structural characterization of various derivatives has been carried out, along with assessments of their biological activities. Such research is pivotal in understanding the compound's potential for pharmaceutical applications (Shruthi et al., 2013).

properties

IUPAC Name

methyl benzo[e][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-14(15)13-8-11-10-5-3-2-4-9(10)6-7-12(11)17-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFZKJRWDIOSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277038
Record name Methyl naphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl naphtho[2,1-b]furan-2-carboxylate

CAS RN

32730-06-6
Record name Methyl naphtho[2,1-b]furan-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32730-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl naphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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